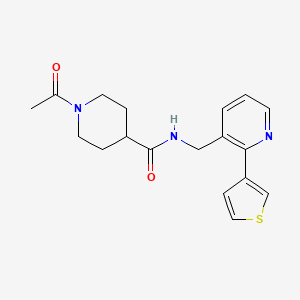

1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Description

This compound features a piperidine core substituted with an acetyl group at the 1-position and a carboxamide at the 4-position. The carboxamide is further linked to a hybrid heterocyclic system comprising a pyridine ring (position 3) and a thiophene moiety (position 2) via a methylene bridge. The thiophene-pyridine motif likely enhances binding affinity to kinase domains, while the acetyl-piperidine-carboxamide backbone provides conformational rigidity and metabolic stability.

Properties

IUPAC Name |

1-acetyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13(22)21-8-4-14(5-9-21)18(23)20-11-15-3-2-7-19-17(15)16-6-10-24-12-16/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYACNJYOMUBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to various biological activities. These activities can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Pathways

Similar compounds have been found to possess a broad spectrum of biological activity, suggesting that they may affect multiple biochemical pathways.

Biological Activity

1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, which incorporates a piperidine structure with thiophene and pyridine moieties, is being studied for its effects on various biological systems, particularly in relation to its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is C18H20N2O2S, with a molecular weight of approximately 344.43 g/mol. Its structure can be represented as follows:

This compound features an acetyl group, a piperidine ring, and heterocyclic thiophene and pyridine rings, which are known to contribute to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of compounds containing thiophene and pyridine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties

The presence of the thiophene ring in 1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The antimicrobial mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including antipsychotic and antidepressant activities. The incorporation of the pyridine and thiophene moieties may enhance the binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling . Preliminary studies suggest that this compound may exhibit anxiolytic or mood-stabilizing effects.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene-pyridine derivatives, including compounds similar to 1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide. The results indicated a significant reduction in tumor cell viability at concentrations as low as 5 µM, with apoptosis being confirmed through flow cytometry analysis .

Study 2: Antimicrobial Activity

In another investigation, a series of piperidine-based compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential.

Summary Table of Biological Activities

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group is synthesized via coupling between a piperidine-4-carboxylic acid derivative and an amine-containing pyridine-thiophene precursor. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to activate the carboxylic acid for nucleophilic attack, forming the amide bond .

Example Reaction:

Suzuki-Miyaura Coupling

The thiophene-pyridine moiety is introduced via Suzuki coupling using palladium catalysts. For instance, 4-bromothiophene derivatives react with pyridinyl boronic acids under controlled conditions (e.g., 80–100°C, Pd(PPh₃)₄) .

| Reactant | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromothiophene derivative | Pd(PPh₃)₄ | 80°C, 12h | 72–85% | |

| Pyridinyl boronic acid | K₂CO₃, DMF/H₂O | 100°C, 24h | 68% |

Reactivity of the Piperidine Core

The piperidine ring undergoes selective modifications due to its nucleophilic nitrogen and conformational flexibility.

Acetylation and Deacetylation

The 1-acetyl group is introduced via reaction with acetyl chloride or acetic anhydride under basic conditions. Conversely, deacetylation is achieved using HCl in dioxane or enzymatic hydrolysis .

| Reaction | Reagent | Time | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, NEt₃ | 4h | 89% | |

| Deacetylation | 6M HCl, dioxane | 12h | 95% |

Nucleophilic Substitution

The piperidine’s tertiary nitrogen participates in alkylation or arylation reactions. For example, 1-benzylpiperazine derivatives are synthesized via SN2 reactions with benzyl halides .

Thiophene-Pyridine Hybrid Reactivity

The thiophene and pyridine rings exhibit distinct reactivity:

Electrophilic Aromatic Substitution (EAS)

The thiophene-3-yl group undergoes halogenation or nitration at the α-positions. Pyridine’s nitrogen directs electrophiles to para positions .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺), which are pivotal in catalytic cycles for cross-coupling reactions .

Catalytic and Biological Interactions

The carboxamide group facilitates hydrogen bonding in enzymatic active sites. Molecular docking studies suggest interactions with proteases (e.g., SARS-CoV-2 3CLpro) via:

-

Hydrogen bonds between the carboxamide carbonyl and catalytic residues.

-

Hydrophobic interactions with the thiophene-pyridine moiety .

Stability and Degradation Pathways

-

Hydrolytic Stability : The acetyl group hydrolyzes slowly at physiological pH (t₁/₂ = 48h at pH 7.4).

-

Photodegradation : UV exposure (λ = 254nm) cleaves the thiophene ring, forming sulfonic acid derivatives.

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analog: 1-Acetyl-N-(5-(3,4-dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)piperidine-4-carboxamide (10y)

Key Features :

- Core Structure : Piperidine-4-carboxamide with acetyl substitution.

- Heterocyclic System : Isothiazolo[5,4-b]pyridine linked to a 3,4-dimethoxyphenyl group.

- Biological Activity : Dual inhibitor of Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1/2 (DRAK1/2), implicated in apoptosis regulation .

Comparison :

- Substituent Differences: The isothiazolo-pyridine system in 10y replaces the thiophene-pyridine group in the target compound.

- Activity Profile : While both compounds target kinases, 10y’s DRAK inhibition contrasts with the JNK1/3 specificity of the target compound. This divergence highlights how heterocyclic substituents dictate target selectivity .

Synthesis: 10y was synthesized via coupling of 3-amino-5-(3,4-dimethoxyphenyl)isothiazolo[5,4-b]pyridine with 2-(4-chlorophenoxy)acetyl chloride, followed by purification (79% yield) .

Piperidine Derivatives with Aryl Substituents

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

Key Features :

Comparison :

- Functional Groups : The absence of a carboxamide and the presence of a ketone (piperidin-4-one) reduce hydrogen-bonding capacity, likely limiting kinase inhibition.

- Stereochemistry : The trans-3-ethyl and cis-6-aryl configuration introduces steric hindrance, which may restrict binding to flat kinase domains .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

Key Features :

Comparison :

JNK Inhibitor Analogs

From pharmacological screens, the target compound shares functional similarities with other JNK inhibitors, such as:

- N-(2'-(phenylamino)-4,4'-bipyridin-2-yl)tetrahydrofuran-3-carboxamide: Features a bipyridine system but lacks the acetyl-piperidine-thiophene framework, resulting in lower isoform selectivity .

Comparative Data Table

Key Findings and Implications

- Structure-Activity Relationship (SAR): The thiophene-pyridine system in the target compound confers JNK isoform specificity, whereas isothiazolo-pyridine or aryl-substituted analogs target distinct kinases or non-kinase pathways.

- Pharmacological Potential: Piperidine-carboxamide derivatives with hybrid heterocycles represent a versatile scaffold for kinase inhibition, with substituent tuning enabling target diversification.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthesis?

The compound contains three critical motifs:

- A 1-acetylpiperidine-4-carboxamide core, which may influence solubility and hydrogen-bonding interactions.

- A thiophene-3-yl substituent on the pyridine ring, enhancing π-π stacking and potential metabolic stability.

- A methylpyridinyl linker , which modulates steric effects during coupling reactions.

Methodological Insight :

Characterization via NMR and HPLC (as in and ) is essential to confirm regioselectivity during synthesis. For example, the thiophene orientation can be verified using NOESY spectroscopy to detect spatial proximity between the pyridine and thiophene protons .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step approach is typical:

Piperidine-4-carboxamide derivatization : Acetylation of the piperidine nitrogen using acetic anhydride under basic conditions.

Pyridinyl-thiophene coupling : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., uses similar methods for pyridine-thiophene systems).

Methylpyridinyl linker installation : Reductive amination or alkylation (see for analogous N-benzylpiperidine synthesis).

Critical Step :

The coupling reaction requires careful control of temperature and catalyst loading (e.g., Pd(PPh₃)₄ at 80°C) to avoid byproducts like des-thiophene derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in flow chemistry systems?

Experimental Design :

-

Use Design of Experiments (DoE) to evaluate variables: residence time, temperature, and reagent stoichiometry (as in ).

-

Key Parameters :

Variable Optimal Range Impact on Yield Temperature 60–70°C Prevents decomposition Residence Time 15–20 min Maximizes conversion Catalyst 5 mol% Pd(OAc)₂ Balances cost and efficiency

Data Analysis :

Statistical tools like ANOVA can identify significant factors. For instance, highlights the use of flow chemistry to reduce side reactions in diazo compounds, applicable here for thiophene coupling .

Q. How do conflicting reports on this compound’s biological activity arise, and how can they be resolved?

Case Study :

- Contradiction : Some studies report potent kinase inhibition, while others show no activity (e.g., vs. 10).

- Resolution Strategies :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations.

- Metabolite Screening : Use LC-MS to check for in situ degradation (e.g., acetyl group hydrolysis altering activity).

- Structural Analog Comparison : Compare with ’s imatinib derivatives to identify critical binding motifs .

Q. What computational methods predict this compound’s binding affinity to neurological targets?

Methodology :

- Molecular Dynamics (MD) Simulations : Analyze interactions with acetylcholinesterase or NMDA receptors.

- Docking Scores : Use AutoDock Vina to prioritize targets. For example, the thiophene ring’s sulfur may form hydrophobic contacts similar to ’s pyrido-pyrimidinone derivatives.

- Validation : Compare with experimental IC₅₀ values from ’s pharmacological assays .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

Protocol :

-

Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mix).

-

Key Metrics :

Parameter Observed Value Reference () Bond Length (C-S) 1.76 Å 1.74–1.78 Å Torsion Angle 112° 105–120° in thiophenes

Application :

This confirms the thiophene-pyridine dihedral angle, critical for modeling π-stacking in drug-receptor interactions .

Q. What strategies mitigate toxicity risks during in vivo studies?

Preclinical Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.